molecular formula C15H15NO2 B12998114 Phenylamino-p-tolyl-acetic acid

Phenylamino-p-tolyl-acetic acid

Cat. No.: B12998114
M. Wt: 241.28 g/mol
InChI Key: WWWQXEUOJFAILN-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-(phenylamino)acetic acid is an organic compound that features both aromatic and amino acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-(phenylamino)acetic acid typically involves the reaction of 4-methylbenzyl chloride with phenylamine in the presence of a base, followed by carboxylation. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Nitro compounds, sulfonic acids.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

    Pharmaceuticals: Potential precursor for drug development.

    Therapeutic Agents: Investigated for anti-inflammatory or anticancer properties.

Industry

    Materials Science: Used in the development of polymers and advanced materials.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-(phenylamino)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2-(phenylamino)propanoic acid
  • 2-(4-Methylphenyl)-2-(phenylamino)butanoic acid
  • 2-(4-Methylphenyl)-2-(phenylamino)pentanoic acid

Comparison

Compared to its analogs, 2-(4-Methylphenyl)-2-(phenylamino)acetic acid may exhibit unique properties such as different solubility, reactivity, and biological activity. These differences can be attributed to variations in the length of the carbon chain or the presence of additional functional groups.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-anilino-2-(4-methylphenyl)acetic acid

InChI

InChI=1S/C15H15NO2/c1-11-7-9-12(10-8-11)14(15(17)18)16-13-5-3-2-4-6-13/h2-10,14,16H,1H3,(H,17,18)

InChI Key

WWWQXEUOJFAILN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2

Origin of Product

United States

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